N-methyl-2-oxaspiro[3.5]nonan-7-amine

Catalog No.
S13999063
CAS No.
M.F
C9H17NO
M. Wt
155.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methyl-2-oxaspiro[3.5]nonan-7-amine

Product Name

N-methyl-2-oxaspiro[3.5]nonan-7-amine

IUPAC Name

N-methyl-2-oxaspiro[3.5]nonan-7-amine

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

InChI

InChI=1S/C9H17NO/c1-10-8-2-4-9(5-3-8)6-11-7-9/h8,10H,2-7H2,1H3

InChI Key

TUKJXBVHICRSIM-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC2(CC1)COC2

N-methyl-2-oxaspiro[3.5]nonan-7-amine, also known as 2-oxaspiro[3.5]nonan-7-amine, is a bicyclic compound characterized by its unique spirocyclic structure. Its molecular formula is C8H15NOC_8H_{15}NO with a molecular weight of approximately 141.21 g/mol. The compound features a nitrogen atom in the amine group and an oxygen atom within the spirocyclic framework, contributing to its potential biological activity and chemical reactivity. The structural representation can be denoted by the InChI key ARQNRYRGUMKTJV-UHFFFAOYSA-N and the canonical SMILES notation NC1CCC2(CC1)COC2, indicating the placement of functional groups and ring structures.

Typical of amines and spirocyclic compounds. Notably, it can undergo:

  • Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, reacting with electrophiles to form new compounds.
  • Ring Opening Reactions: The spirocyclic structure allows for potential ring-opening mechanisms under certain conditions, leading to the formation of linear or branched products.
  • Oxidation Reactions: The presence of the nitrogen and oxygen atoms may facilitate oxidation processes, potentially leading to the formation of more complex derivatives.

Research indicates that N-methyl-2-oxaspiro[3.5]nonan-7-amine exhibits promising biological activities. Compounds with similar structures have been investigated for their roles in medicinal chemistry, particularly as potential:

  • Antimicrobial Agents: The unique structure may enhance interaction with biological membranes or enzymes.
  • Neuroactive Compounds: Given its amine functionality, it may influence neurotransmitter systems or exhibit psychoactive properties.

Studies have shown that derivatives of spirocyclic compounds can act on calcium channels, suggesting potential cardiovascular applications .

Several methods have been developed for synthesizing N-methyl-2-oxaspiro[3.5]nonan-7-amine:

  • One-Pot Synthesis: Utilizing nucleophilic ring-opening reactions of suitable precursors has been reported, allowing for efficient synthesis with minimal steps .
  • Functionalization Strategies: Various synthetic routes involve modifying existing spirocyclic frameworks to introduce the amine group at specific positions .
  • Oxidative Methods: Recent advancements include using manganese(III)-based oxidation methods to create complex scaffolds from simpler starting materials .

N-methyl-2-oxaspiro[3.5]nonan-7-amine has several applications in fields such as:

  • Medicinal Chemistry: Its structural characteristics make it a candidate for developing new pharmaceuticals targeting various diseases.
  • Chemical Biology: As a building block in synthesizing more complex molecules, it serves as a precursor in drug discovery processes.

The compound's ability to interact with biological systems suggests further exploration in therapeutic contexts.

Interaction studies involving N-methyl-2-oxaspiro[3.5]nonan-7-amine have focused on its binding affinity to various biological targets:

  • Calcium Channels: Similar compounds have shown activity on T-type calcium channels, indicating potential cardiovascular effects .
  • Enzyme Interactions: Investigations into how this compound affects enzyme activity could reveal mechanisms of action relevant to drug development.

N-methyl-2-oxaspiro[3.5]nonan-7-amine shares structural features with several related compounds, making it interesting to compare their properties and activities:

Compound NameMolecular FormulaSimilarity Index
2-Oxaspiro[3.3]heptan-6-aminesC8H15NO0.81
2-Oxabicyclo[3.3.0]octane derivativesC8H12O0.79
4-(Hydroxymethyl)cyclohexanoneC8H14O0.75
3,3-Dimethyldihydro-2H-pyran-4(3H)-oneC8H14O0.74
Methyl 3-oxocyclohexanecarboxylateC8H12O30.73

These compounds exhibit varying degrees of similarity based on their structural features and functional groups but differ in their specific biological activities and applications.

Radical-mediated cyclization has emerged as a powerful method for constructing spirocyclic architectures. For N-methyl-2-oxaspiro[3.5]nonan-7-amine, strain-enabled radical cascades leverage the inherent ring tension of bicyclobutane (BCB) precursors to drive spirocyclization. A recent approach involves reacting BCB allyl amides with interelement compounds under blue light irradiation, enabling catalyst-free formation of spirocyclobutyl lactams (Figure 1A). The reaction proceeds via a radical chain mechanism:

  • Initiation: Light cleaves the BCB allyl amide, generating a stabilized radical.
  • Propagation: The radical undergoes 5-exo-trig cyclization, forming the spirocyclic core.
  • Termination: Hydrogen abstraction yields the final product.

Key advantages include high chemoselectivity and compatibility with diverse functional groups. For example, dual photoredox/nickel catalysis enables carbosulfonylation of BCB allyl amides, introducing aryl or heteroaryl substituents (Table 1).

Table 1: Representative Radical Spirocyclization Conditions

SubstrateCatalyst SystemYield (%)Functionalization
BCB allyl amideNone (blue light)78None
BCB allyl amideNi/Photoredox65Aryl sulfonates

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

155.131014166 g/mol

Monoisotopic Mass

155.131014166 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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